N-1,3-benzothiazol-2-yl-beta-alaninamide
Description
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-amino-N-(1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H11N3OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6,11H2,(H,12,13,14) |
InChI Key |
TWCZQKXKFCZZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thioureas and Isothiocyanates
The benzothiazole scaffold is typically synthesized via cyclization reactions. A RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas yields 2-aminobenzothiazoles in up to 91% efficiency. Electron-rich substrates exhibit higher reactivity due to enhanced nucleophilic character at the sulfur center. Alternatively, aryl isothiocyanates react with formamides under n-Bu₄NI and t-BuOOH to form 2-aminobenzothiazoles via radical intermediates (Scheme 1). These methods prioritize atom economy but require transition-metal catalysts, complicating purification.
Metal-Free Approaches
Green chemistry-compliant routes avoid transition metals. For instance, 6-nitro-2-aminobenzothiazole undergoes nitro reduction followed by N-functionalization (acylation, sulfonylation) to introduce diverse substituents. Microwave-assisted reactions with 3,5-diiodosalicylic aldehyde reduce reaction times from hours to minutes (76–80% yield), highlighting efficiency gains over conventional heating.
β-Alanine Moiety Preparation
Industrial Synthesis via Acrylonitrile
β-Alanine is industrially produced via acrylonitrile amination. Two predominant methods exist:
- Direct Amination : Acrylonitrile reacts with ammonia under high pressure to form β-aminopropionitrile, hydrolyzed to β-alanine.
- Ammonia Hydrolysis : β-Aminopropionitrile undergoes acidic or alkaline hydrolysis, though inorganic salt byproducts necessitate extensive purification.
Recent advances employ enzymatic decarboxylation of L-aspartic acid using Bacillus subtilis-derived L-aspartate α-decarboxylase, achieving 99.5% conversion with minimal environmental impact.
Esterification and Protection
β-Alanine’s carboxyl group is often protected to prevent undesired side reactions. Esterification with thionyl chloride in methanol yields methyl β-alaninate (91% after Boc protection). Boc-group removal under acidic conditions (e.g., TFA) regenerates the free amine for subsequent coupling.
Coupling Strategies for N-1,3-Benzothiazol-2-yl-β-Alaninamide
Carbodiimide-Mediated Amidation
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate amide bond formation between 2-aminobenzothiazole and β-alanine. In a representative procedure:
- 2-Aminobenzothiazole (1 eq) and β-alanine (1.1 eq) are dissolved in dry DCM.
- EDC (1.2 eq) and HOBt (1.2 eq) are added at 0°C, followed by stirring at room temperature for 12–24 h.
- The crude product is purified via flash chromatography (DCM/MeOH 9:1), yielding 68–75%.
Table 1 : Optimization of Coupling Conditions
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 24 | 75 |
| DCC/DMAP | THF | 18 | 62 |
| HATU/DIEA | DMF | 12 | 80 |
Reductive Amination
For N-alkylated variants, reductive amination using NaBH₄ or NaBH₃CN is effective. A three-step sequence involves:
- Condensation of 2-aminobenzothiazole with β-alanine aldehyde.
- Imine formation catalyzed by p-TsOH in toluene under Dean-Stark conditions.
- Reduction with NaBH₄ in ethanol (70–75% yield).
Purification and Characterization
Chromatographic Techniques
Flash chromatography (silica gel, EtOAc/hexane or DCM/MeOH gradients) resolves polar byproducts. HPLC with C18 columns (acetonitrile/water + 0.1% TFA) confirms >95% purity.
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 3.42 (t, 2H, CH₂), 2.65 (t, 2H, CH₂).
- HRMS : m/z calc. for C₁₀H₁₀N₃OS [M+H]⁺: 236.0495; found: 236.0492.
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency and Scalability of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| EDC/HOBt Coupling | 75 | 95 | High |
| Reductive Amination | 70 | 90 | Moderate |
| Enzymatic Synthesis | 99.5 | 99 | Low* |
*Enzymatic routes face cost barriers despite high efficiency.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzothiazol-2-yl-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Anticancer Activity
Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with benzothiazole moieties have shown efficacy against different cancer types by modulating signaling pathways involved in tumor growth .
Antimicrobial Properties
N-1,3-benzothiazol-2-yl-beta-alaninamide has demonstrated significant antimicrobial activity against both bacterial and fungal strains. Studies have reported its effectiveness in inhibiting the growth of resistant strains, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been investigated for its potential anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis .
Antidiabetic Potential
Recent studies suggest that benzothiazole derivatives may possess antidiabetic activity by inhibiting key enzymes involved in glucose metabolism. This property makes them candidates for developing new therapies for managing diabetes .
Synthetic Strategies
The synthesis of this compound involves various methods that enhance its yield and purity. Recent advances in synthetic methodologies have focused on optimizing reaction conditions to produce high-quality derivatives efficiently .
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Traditional Synthesis | Conventional heating methods | 60-70% |
| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid reactions | 80-90% |
| Green Chemistry Approaches | Employs eco-friendly solvents and catalysts | 75-85% |
Case Study: Anticancer Activity
A study conducted on a series of benzothiazole derivatives revealed that this compound exhibited IC50 values comparable to established anticancer drugs. The compound induced apoptosis in cancer cell lines through the activation of caspase pathways .
Case Study: Antimicrobial Efficacy
In vitro assays demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 5 to 20 µg/mL). These findings highlight its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-1,3-benzothiazol-2-yl-beta-alaninamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Key Structural Features:
Analysis :
- Backbone Flexibility : The beta-alaninamide chain (3C) in the target compound may offer greater conformational flexibility compared to the acetamide (2C) in or the rigid benzamide in . This could improve solubility or target binding.
- Functional Groups : The carbamothioyl group in introduces sulfur, which may enhance metal-binding capacity compared to the amide in the target compound.
Yields and Purification :
Antibacterial Efficacy:
Compounds in demonstrated moderate to potent activity against Gram-positive and Gram-negative bacteria. Key factors include:
Biological Activity
N-1,3-benzothiazol-2-yl-beta-alaninamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety , which is known for its biological significance. The structure incorporates a benzothiazole ring linked to a beta-alaninamide, suggesting potential interactions with various biological targets due to its polar and non-polar regions. This unique combination enhances its pharmacological profile compared to other compounds in medicinal chemistry.
1. Antimicrobial Activity
Benzothiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that many of these compounds exhibit significant inhibitory effects against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 32 | Moderate |
| Bacillus subtilis | 16 | Strong |
| Staphylococcus aureus | 64 | Weak |
The minimal inhibitory concentrations (MIC) demonstrate that this compound exhibits varying degrees of activity against different strains, with notable effectiveness against Gram-positive bacteria such as Bacillus subtilis .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells while exhibiting lower toxicity to normal cells.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study examining the cytotoxic effects on human cancer cell lines (SK-Hep-1, MDA-MB-231), this compound demonstrated significant antiproliferative activity. The compound induced apoptosis through both intrinsic and extrinsic pathways, leading to DNA degradation and chromatin condensation .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| SK-Hep-1 | 15 | Yes |
| MDA-MB-231 | 20 | Yes |
| NUGC-3 | 25 | Yes |
This data suggests that this compound could be a candidate for further development as an anticancer agent.
3. Other Biological Activities
In addition to antimicrobial and anticancer effects, benzothiazole derivatives have been reported to possess a wide range of other biological activities:
- Antioxidant Activity : Exhibits potential in reducing oxidative stress.
- Anti-inflammatory Effects : Inhibits inflammatory pathways.
- Antidiabetic Properties : Shows promise in lowering blood glucose levels .
The mechanisms underlying the biological activities of this compound involve interaction with various biological targets:
Q & A
Basic: What are the common synthetic routes for preparing N-1,3-benzothiazol-2-yl-beta-alaninamide?
Methodological Answer:
A standard approach involves coupling reactions between benzothiazole precursors and beta-alaninamide derivatives. For example, refluxing 6-methoxy-1,3-benzothiazol-2-amine with activated acylating agents (e.g., imidazole derivatives) in chloroform or ethanol under controlled conditions can yield the target compound . Post-synthesis purification via crystallization (e.g., using 80% ethanol) is critical to isolate the product. Analytical techniques like IR and ¹H NMR should confirm functional groups and structural integrity .
Advanced: How can researchers address low yields in coupling reactions of benzothiazole derivatives?
Methodological Answer:
Low yields often stem from steric hindrance or poor nucleophilicity of the benzothiazole amine. Strategies include:
- Catalytic Optimization: Use coupling agents like EDCI/HOBt to enhance reactivity .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may improve solubility and reaction kinetics.
- Temperature Control: Gradual heating (e.g., reflux at 60–80°C) prevents decomposition of sensitive intermediates.
- Alternative Routes: Consider microwave-assisted synthesis to reduce reaction time and improve efficiency .
Structural Analysis: What crystallographic techniques confirm the structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization: Slow evaporation from ethanol to obtain high-quality crystals .
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Refinement: Employ SHELXL for structure solution, focusing on hydrogen-bonding networks (e.g., N–H⋯N interactions) and planar geometry validation .
- Validation: Cross-check with spectroscopic data (e.g., IR ν(C=O) ~1668 cm⁻¹; ¹H NMR δ ~7.7 ppm for aromatic protons) .
Biological Evaluation: How to design in vitro assays for benzothiazole-based compounds?
Methodological Answer:
- Target Selection: Prioritize enzymes like α-glucosidase or protein tyrosine phosphatase 1B (PTP1B) based on structural analogs’ activity .
- Assay Protocol:
- Enzyme Inhibition: Use colorimetric assays (e.g., pNPG for α-glucosidase) with IC₅₀ determination .
- Cytotoxicity Screening: Employ MTT assays on cell lines (e.g., HepG2) to assess preliminary toxicity .
- Positive Controls: Include known inhibitors (e.g., acarbose for α-glucosidase) to validate assay conditions .
Data Contradiction: How to resolve discrepancies in spectroscopic data?
Methodological Answer:
- Multi-Technique Validation: Cross-validate using NMR (¹H/¹³C), HRMS, and SC-XRD. For example, conflicting NMR peaks may arise from rotamers; variable-temperature NMR can resolve this .
- Impurity Analysis: Conduct HPLC-MS to detect byproducts (e.g., unreacted starting materials) .
- Computational Verification: Compare experimental IR spectra with DFT-calculated vibrational modes .
Computational Modeling: What approaches predict binding affinity for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., PTP1B). Focus on hydrogen bonds with catalytic residues (e.g., Cys215) .
- QSAR Modeling: Develop models using descriptors like logP and polar surface area to correlate structure with activity .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
Toxicity Assessment: What in vitro models are suitable for preliminary toxicity profiling?
Methodological Answer:
- Hepatotoxicity: Use HepG2 cells for liver metabolism studies via CYP450 inhibition assays .
- Genotoxicity: Conduct Ames tests with Salmonella strains (TA98/TA100) to detect mutagenic potential .
- Ecotoxicity: Follow OECD guidelines for Daphnia magna acute toxicity testing (48-h LC₅₀) .
Advanced: How to optimize reaction conditions for enantiomeric purity?
Methodological Answer:
- Chiral Catalysts: Employ asymmetric catalysis with (R)-BINOL-derived phosphoric acids to induce enantioselectivity .
- Chromatographic Resolution: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .
- Crystallization-Induced Diastereomerism: Derivatize with chiral auxiliaries (e.g., L-proline) to separate enantiomers .
Stability Studies: How to assess hydrolytic stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
